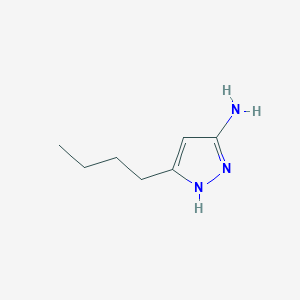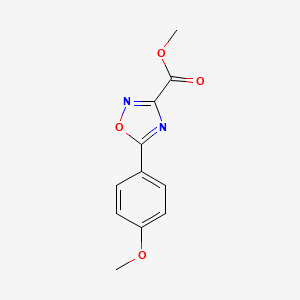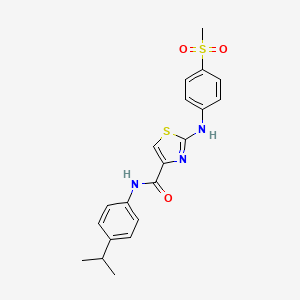
2-(Chloromethyl)-1,3-oxazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloromethylated oxazoles, including compounds similar to 2-(chloromethyl)-1,3-oxazole;hydrochloride, typically involves the chloromethylation of 1,3-oxazole derivatives. For instance, Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, utilizing substitution reactions to prepare a variety of substituted oxazoles (Patil & Luzzio, 2016).
Molecular Structure Analysis
The molecular structure of chloromethyl oxazole derivatives has been studied using various spectroscopic and analytical techniques. For example, Chekhlov et al. (1991) investigated the structure of a related compound, 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole], through X-ray diffraction, revealing detailed insights into the molecular geometry and electronic structure (Chekhlov, Bovin, & Tsvetkov, 1991).
Chemical Reactions and Properties
Chloromethyl oxazoles participate in a variety of chemical reactions due to the reactive chloromethyl group attached to the oxazole ring. These reactions include substitution reactions, where the chloromethyl group can be replaced with different nucleophiles, leading to the formation of new chemical bonds. Capriati et al. (2002) described the metalation of 2-chloromethyl-2-oxazolines, demonstrating the synthetic utility of such compounds in preparing functionalized cyclopropanes and derivatives (Capriati, Florio, Luisi, & Rocchetti, 2002).
Aplicaciones Científicas De Investigación
Therapeutic Potential of Oxazole Scaffold
Oxazoles, including structures similar to "2-(Chloromethyl)-1,3-oxazole hydrochloride," exhibit a wide range of pharmacological activities. These activities span across anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. The oxazole scaffold's pharmacological actions are primarily mediated through interactions with enzymes or receptors associated with specific diseases, making it a versatile ligand for molecular targeting. The synthetic flexibility of oxazoles allows for the development of novel therapeutic agents with significant clinical relevance (Kaur et al., 2018).
Advances in Triazole Synthesis
Although focusing on triazoles rather than oxazoles, the advances in eco-friendly synthesis methods for triazoles highlight the broader interest in heterocyclic compounds. The eco-friendly synthesis approaches, including the use of microwave irradiation and various green catalysts, demonstrate the chemical community's commitment to sustainable practices. These methodologies can potentially be applied to the synthesis of oxazole derivatives, promoting efficient, sustainable, and high-yield production processes (de Souza et al., 2019).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been extensively studied. These derivatives exhibit diverse biological activities such as insecticidal, anti-blastic, sugar-lowering, and anti-exudative effects. The comprehensive study of these compounds over the last three decades underscores the importance of 1,3-azole rings in the development of synthetic drugs and highlights the potential for innovative applications in agriculture and medicine (Abdurakhmanova et al., 2018).
Corrosion Inhibition Properties
1,2,3-Triazole derivatives, while structurally distinct from 2-(Chloromethyl)-1,3-oxazole hydrochloride, underscore the utility of heterocyclic compounds in applications beyond pharmacology. These derivatives have been identified as effective corrosion inhibitors for various metals and alloys, highlighting the potential of heterocyclic compounds in material science and industrial applications. The environmentally friendly and non-toxic nature of these compounds further emphasizes their value in sustainable technologies (Hrimla et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLGAIHYMSXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)oxazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)


![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)
![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)